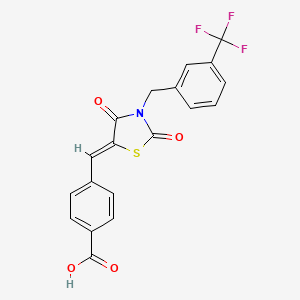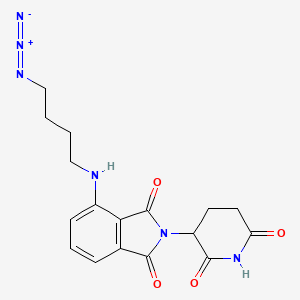
Pomalidomide 4'-alkylC4-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide 4’-alkylC4-azide: is a functionalized cereblon ligand used primarily in the field of PROTAC (Proteolysis Targeting Chimeras) research and development . This compound incorporates an E3 ligase ligand with an alkylC4 linker and a terminal azide, making it suitable for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules designed for targeted protein degradation research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-alkylC4-azide involves multiple steps, starting with the preparation of pomalidomide. One method includes reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione . This intermediate is then further processed to introduce the alkylC4 linker and terminal azide group.
Industrial Production Methods: Industrial production of Pomalidomide 4’-alkylC4-azide follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one such method that offers improved efficiency and safety . This approach allows for the synthesis of pomalidomide and its analogs with high yield and purity, making it suitable for industrial applications .
化学反応の分析
Types of Reactions: Pomalidomide 4’-alkylC4-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).
Reduction Reactions: The azide group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for this reaction.
SPAAC: No catalyst is required, but the reaction is driven by the strain in the alkyne.
Major Products:
CuAAC: The major product is a triazole ring formed by the cycloaddition of the azide and alkyne groups.
SPAAC: The major product is also a triazole ring, but the reaction conditions are milder compared to CuAAC.
科学的研究の応用
Chemistry: Pomalidomide 4’-alkylC4-azide is used as a building block in the synthesis of PROTAC molecules . These molecules are designed to target specific proteins for degradation, making them valuable tools in chemical biology and medicinal chemistry .
Biology: In biological research, Pomalidomide 4’-alkylC4-azide is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes .
Medicine: By targeting and degrading disease-causing proteins, it offers a novel approach to treatment .
Industry: In the pharmaceutical industry, Pomalidomide 4’-alkylC4-azide is used in the development of new drugs and therapeutic strategies . Its role in targeted protein degradation makes it a valuable tool for drug discovery and development .
作用機序
Pomalidomide 4’-alkylC4-azide functions as a cereblon ligand, which is a key component in the PROTAC mechanism . The compound binds to the cereblon protein, part of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of the target protein to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome . The alkylC4 linker and terminal azide allow for the conjugation of Pomalidomide 4’-alkylC4-azide to various target protein ligands, enhancing its versatility in targeted protein degradation .
類似化合物との比較
Thalidomide: An immunomodulatory drug with a similar core structure but lacks the functionalized azide group.
Lenalidomide: Another thalidomide analog with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: The parent compound of Pomalidomide 4’-alkylC4-azide, used in the treatment of multiple myeloma.
Uniqueness: Pomalidomide 4’-alkylC4-azide is unique due to its functionalized azide group and alkylC4 linker, which enable its use in PROTAC research and development . These modifications allow for the conjugation to various target protein ligands, making it a versatile tool for targeted protein degradation .
特性
分子式 |
C17H18N6O4 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC名 |
4-(4-azidobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N6O4/c18-22-20-9-2-1-8-19-11-5-3-4-10-14(11)17(27)23(16(10)26)12-6-7-13(24)21-15(12)25/h3-5,12,19H,1-2,6-9H2,(H,21,24,25) |
InChIキー |
LTRNAKXZLMEDIP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2S)-1-(benzylamino)-4-imidazol-1-yl-1-oxobutan-2-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B12376464.png)
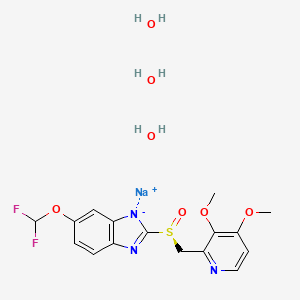
![N-[3-[(E)-2-[4-(oxan-4-ylmethylcarbamoylamino)phenyl]ethenyl]phenyl]-2-pyridin-2-ylacetamide](/img/structure/B12376471.png)
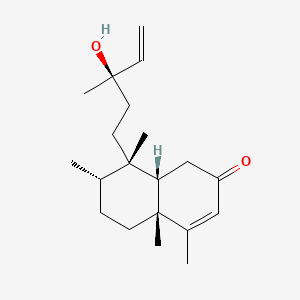
![5-(2-chloro-4-methoxyphenyl)-1-methyl-N-[(3S)-1-methylpiperidin-3-yl]pyrazole-3-carboxamide](/img/structure/B12376479.png)
![2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B12376485.png)
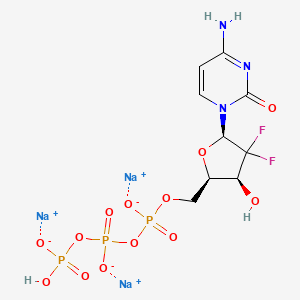


![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)


